Methyl dithioacetate
Overview
Description
Methyl dithioacetate is an organic compound with the molecular formula C3H6S2. It is a colorless liquid with a pungent odor and is known for its solubility in alcohol and ether, while being slightly soluble in water. This compound is primarily used as an intermediate in organic synthesis, serving as a precursor for various chemical reactions and products .
Mechanism of Action
Target of Action
It’s known that many sulfur-containing compounds interact with metal ions , suggesting that methyl dithioacetate may have a similar mode of action.
Mode of Action
It’s plausible that the compound could interact with its targets through its sulfur atoms, forming complexes with metal ions . This interaction could potentially alter the function of the target, leading to changes in cellular processes.
Biochemical Pathways
It’s known that sulfur-containing compounds can play a role in various biochemical processes, including the synthesis of certain amino acids and proteins .
Result of Action
It’s plausible that the compound’s interactions with metal ions could lead to changes in cellular processes, potentially affecting cell function .
Biochemical Analysis
Biochemical Properties
Methyl dithioacetate plays a significant role in biochemical reactions, particularly those involving sulfur transfer. It interacts with several enzymes and proteins, facilitating the transfer of sulfur atoms. One notable interaction is with the enzyme cystathionine β-synthase, which catalyzes the conversion of homocysteine to cystathionine in the transsulfuration pathway. This compound acts as a sulfur donor in this reaction, contributing to the synthesis of cysteine .
Additionally, this compound interacts with various biomolecules, including glutathione, a crucial antioxidant in cellular defense mechanisms. The interaction between this compound and glutathione involves the formation of mixed disulfides, which play a role in redox regulation and cellular protection against oxidative stress .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In mammalian cells, it has been observed to influence cell signaling pathways, particularly those related to oxidative stress responses. By modulating the levels of reactive oxygen species (ROS), this compound can impact gene expression and cellular metabolism .
Furthermore, this compound has been shown to affect the activity of key metabolic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and pyruvate kinase. These enzymes are involved in glycolysis, and their modulation by this compound can lead to alterations in cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of disulfide bonds with thiol-containing biomolecules. This interaction can lead to the inhibition or activation of specific enzymes, depending on the context .
For instance, this compound can inhibit the activity of certain proteases by forming disulfide bonds with their active site cysteine residues. This inhibition can affect protein degradation pathways and influence cellular protein homeostasis . Additionally, this compound can modulate gene expression by affecting the redox state of transcription factors, thereby influencing their DNA-binding activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo slow degradation over extended periods .
Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells. These responses include upregulation of antioxidant defense mechanisms and alterations in metabolic pathways to counteract the effects of prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been observed to enhance cellular antioxidant capacity and improve metabolic efficiency. At higher doses, this compound can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis .
Threshold effects have been identified, where specific dosages of this compound lead to distinct physiological responses. For example, moderate doses may activate protective signaling pathways, while excessive doses can overwhelm cellular defense mechanisms and result in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to sulfur metabolism. It participates in the transsulfuration pathway, where it contributes to the synthesis of cysteine from homocysteine. This pathway is essential for maintaining cellular redox balance and supporting the synthesis of glutathione .
Additionally, this compound can influence the methionine cycle by providing sulfur atoms for the synthesis of S-adenosylmethionine (SAM), a critical methyl donor in cellular methylation reactions. This interaction can affect various methylation-dependent processes, including DNA methylation and histone modification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can be taken up by cells via passive diffusion or facilitated transport, depending on the concentration gradient and cellular context .
Once inside the cell, this compound can interact with binding proteins and transporters that facilitate its distribution to specific cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can impact its activity and function. It is often localized in the cytoplasm, where it interacts with various cytosolic enzymes and proteins involved in sulfur metabolism .
Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization can influence mitochondrial function and contribute to the regulation of cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl dithioacetate can be synthesized through the reaction of methyl acetate with hydrogen sulfide in the presence of an acid catalyst. The reaction typically proceeds as follows:
CH3COOCH3+H2S→CH3C(SH)SCH3+H2O
This reaction requires careful control of temperature and pressure to ensure optimal yield and purity of the product .
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor where methyl acetate and hydrogen sulfide are introduced under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Methyl dithioacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl dithioacetate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Catalysis: It serves as a catalyst in certain chemical reactions.
Material Science: It is used in the preparation of sulfur-containing polymers and materials.
Biological Studies: It is used in studies involving enzyme-substrate interactions and as a probe in resonance Raman spectroscopy
Comparison with Similar Compounds
- Methyl dithiopropionate
- Ethyl dithioacetate
- Ethyl thionoacetate
- Dithioacetic acid
Comparison: Methyl dithioacetate is unique due to its specific reactivity and the presence of two sulfur atoms, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, ethyl dithioacetate and methyl dithiopropionate have similar structures but differ in their reactivity and the types of products they form in chemical reactions .
Properties
IUPAC Name |
methyl ethanedithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S2/c1-3(4)5-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWSEYMNCOMKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944285 | |
Record name | Methyl ethane(dithioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-84-5 | |
Record name | Methyldithioacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl ethane(dithioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(methylsulfanyl)ethane-1-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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